molecular formula C5H8O3 B12773478 9Kyt3JV5W2 CAS No. 51260-48-1

9Kyt3JV5W2

Katalognummer: B12773478
CAS-Nummer: 51260-48-1
Molekulargewicht: 116.11 g/mol
InChI-Schlüssel: LWLOKSXSAUHTJO-QWWZWVQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trans-2,3-Butylene carbonate can be synthesized through the reaction of 2,3-butanediol with phosgene or its derivatives under controlled conditions. The reaction typically involves the formation of a cyclic carbonate intermediate, which is then purified to obtain the final product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction and improve yield.

Industrial Production Methods

In industrial settings, the production of trans-2,3-butylene carbonate involves large-scale chemical reactors where 2,3-butanediol is reacted with phosgene or other carbonylating agents. The process is optimized for high yield and purity, often involving multiple stages of purification, including distillation and crystallization, to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-2,3-Butylene carbonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include various carbonates, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Trans-2,3-Butylene carbonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which trans-2,3-butylene carbonate exerts its effects depends on its application. In lithium batteries, it acts as a solvent in the electrolyte, facilitating the movement of lithium ions between the anode and cathode. Its molecular structure allows it to stabilize the electrolyte and improve battery performance. In chemical reactions, its role as a solvent or reactant influences the reaction pathways and outcomes.

Vergleich Mit ähnlichen Verbindungen

Trans-2,3-Butylene carbonate can be compared with other similar compounds such as:

    Cis-2,3-Butylene carbonate: A stereoisomer with different spatial arrangement of atoms.

    1,2-Butylene carbonate: Another isomer with the carbonate group bonded to different carbon atoms.

    Propylene carbonate: A related compound with a similar structure but different chemical properties.

Trans-2,3-Butylene carbonate is unique due to its specific molecular configuration, which imparts distinct physical and chemical properties, making it suitable for specialized applications such as in lithium battery electrolytes .

Eigenschaften

CAS-Nummer

51260-48-1

Molekularformel

C5H8O3

Molekulargewicht

116.11 g/mol

IUPAC-Name

(4R,5R)-4,5-dimethyl-1,3-dioxolan-2-one

InChI

InChI=1S/C5H8O3/c1-3-4(2)8-5(6)7-3/h3-4H,1-2H3/t3-,4-/m1/s1

InChI-Schlüssel

LWLOKSXSAUHTJO-QWWZWVQMSA-N

Isomerische SMILES

C[C@@H]1[C@H](OC(=O)O1)C

Kanonische SMILES

CC1C(OC(=O)O1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.